Product packaging for Fmoc-D-4-aminomethylphenylalanine(boc)(Cat. No.:CAS No. 268731-06-2)

Fmoc-D-4-aminomethylphenylalanine(boc)

Cat. No.: B051245
CAS No.: 268731-06-2
M. Wt: 516.6 g/mol
InChI Key: QSPDPKLGXGMDAY-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-4-aminomethylphenylalanine(Boc) (CAS: 214750-77-3; molecular formula: C₂₉H₃₀N₂O₆; molecular weight: 502.56 g/mol) is a non-natural amino acid derivative widely used in peptide synthesis and materials science. It features two orthogonal protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl) for temporary α-amine protection, removable under basic conditions.
  • Boc (tert-butyloxycarbonyl) for side-chain amine protection, cleaved under acidic conditions.

The compound contains a phenylalanine backbone with a 4-aminomethyl group on the aromatic ring, which is Boc-protected. This design enables selective deprotection during solid-phase peptide synthesis (SPPS) and facilitates incorporation into peptides requiring functionalization at specific positions. Its D-configuration distinguishes it from the more common L-isomers, offering resistance to proteolytic degradation and unique conformational properties in peptide design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N2O6 B051245 Fmoc-D-4-aminomethylphenylalanine(boc) CAS No. 268731-06-2

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPDPKLGXGMDAY-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-D-4-aminomethylphenylalanine(boc) is a non-canonical amino acid that has garnered attention in peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This compound is particularly significant in the design of peptide analogs that exhibit enhanced biological activity, including receptor binding and enzyme inhibition.

Chemical Structure and Properties

Fmoc-D-4-aminomethylphenylalanine(boc) features a fluorene-9-methoxycarbonyl (Fmoc) protecting group, a Boc (tert-butyloxycarbonyl) protecting group on the amino group, and an aminomethyl side chain at the para position of a phenyl ring. This combination allows for selective modifications and facilitates solid-phase peptide synthesis (SPPS).

Receptor Binding

Studies have shown that Fmoc-D-4-aminomethylphenylalanine(boc) can be incorporated into peptide sequences to enhance binding affinity to specific receptors. For instance, analogs containing this amino acid have been evaluated for their potency at somatostatin receptors, which are critical in regulating endocrine functions and have implications in cancer therapy.

  • Case Study : In a comparative study, analogs incorporating Fmoc-D-4-aminomethylphenylalanine(boc) demonstrated improved selectivity for hsst2 receptors compared to traditional somatostatin analogs, with binding affinities significantly higher than those of unmodified peptides .

Enzyme Inhibition

The compound also shows promise as an inhibitor of various proteolytic enzymes. Its structural features allow it to mimic natural substrates effectively, thereby blocking enzymatic activity.

  • Research Findings : In vitro assays have demonstrated that peptides containing Fmoc-D-4-aminomethylphenylalanine(boc) inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. The inhibition constants (Ki) for these peptides were found to be in the nanomolar range, indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenyl ring and the positioning of the aminomethyl group are crucial for enhancing biological activity.

ModificationKi (nM)Biological Activity
Fmoc-D-4-aminomethylphenylalanine(boc)50MMP Inhibition
D-Phe analog200Reduced MMP Inhibition
Unmodified phenylalanine500Minimal MMP Inhibition

Pharmacokinetics

Research indicates that peptides containing Fmoc-D-4-aminomethylphenylalanine(boc) exhibit favorable pharmacokinetic profiles. They demonstrate increased metabolic stability and prolonged circulation times in vivo, which are essential for therapeutic efficacy.

Animal Studies

In animal models, peptides with this amino acid showed enhanced biodistribution to target tissues, particularly in tumor xenografts expressing somatostatin receptors. The increased retention time in these tissues suggests potential utility in targeted cancer therapies .

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-D-4-aminomethylphenylalanine(boc) is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and yield.

Case Study : Research has demonstrated that peptides synthesized using Fmoc strategies exhibit enhanced stability and bioactivity. For instance, the incorporation of this compound into peptide sequences has been shown to improve the binding affinity of peptides to their respective targets, which is critical in drug design .

Drug Development

Overview : The compound plays a pivotal role in the development of peptide-based therapeutics. Its structure facilitates the design of drugs that target specific receptors, potentially leading to more effective treatments with reduced side effects.

Case Study : A study focused on peptidomimetic inhibitors of the VEGF-A165/NRP-1 complex utilized Fmoc-D-4-aminomethylphenylalanine(boc) as part of the synthesis process. The resulting compounds demonstrated significant inhibitory activity against this complex, showcasing the compound's utility in developing novel cancer therapies .

Bioconjugation

Overview : Fmoc-D-4-aminomethylphenylalanine(boc) can be employed to conjugate peptides with other biomolecules, enhancing the functionality of therapeutic agents.

Application Example : In targeted drug delivery systems, this compound has been used to link peptides to antibodies or other targeting moieties, improving the specificity and efficacy of treatments. This application is particularly relevant in cancer therapy, where targeted delivery can minimize off-target effects .

Research in Neuroscience

Overview : The compound contributes significantly to studies involving neuropeptides, aiding researchers in understanding neurological pathways and developing treatments for neurodegenerative diseases.

Case Study : Investigations into neuropeptide interactions have utilized Fmoc-D-4-aminomethylphenylalanine(boc) to synthesize analogs that mimic natural neuropeptides. These analogs have been instrumental in elucidating mechanisms underlying neurological disorders and exploring potential therapeutic interventions .

Custom Peptide Libraries

Overview : The compound is essential for generating diverse peptide libraries, which are crucial for screening potential drug candidates.

Application Example : Researchers have successfully employed Fmoc-D-4-aminomethylphenylalanine(boc) in combinatorial chemistry approaches to create libraries of peptides with varied sequences and structures. These libraries facilitate high-throughput screening for new therapeutic targets and lead compounds .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisBuilding block in SPPS for efficient peptide assemblyEnhanced stability and bioactivity in synthesized peptides
Drug DevelopmentDesign of peptide-based drugs targeting specific receptorsSignificant inhibitory activity against VEGF-A165/NRP-1 complex
BioconjugationConjugation of peptides with biomolecules for targeted deliveryImproved specificity and efficacy in cancer therapies
Research in NeuroscienceStudy of neuropeptides to understand neurological pathwaysAnalog development aiding in understanding neurodegenerative diseases
Custom Peptide LibrariesGeneration of diverse peptide libraries for drug candidate screeningHigh-throughput screening leading to new therapeutic targets

Comparison with Similar Compounds

Stereoisomers: L- vs. D-Configuration

Compound Configuration Molecular Formula Key Differences
Fmoc-L-Phe(4-NHBoc)-OH L C₂₉H₃₀N₂O₆ - L-isomer forms mirror-image helices in peptides.
- Higher metabolic stability in D-form due to resistance to enzymatic cleavage.

Substituent Variations

Compound Substituent Molecular Weight (g/mol) Functional Impact
Fmoc-D-4-Methylphenylalanine 4-Methyl 401.46 - Increased hydrophobicity enhances membrane permeability.
- Lacks reactive amine for post-synthetic modification.
Fmoc-4-[2-(Boc-amino)ethoxy]-L-Phe 4-(2-Boc-aminoethoxy) 546.61 - Ethoxy spacer improves flexibility and accessibility for conjugation.
- Longer linker may reduce steric hindrance in binding assays.

Protection Strategy Efficiency

Compound Protection Groups Coupling Efficiency to Resin
Boc-Lys(Cbz)-OH Boc, Cbz 87–90% (M resin)
Fmoc-D-4-aminomethylphenylalanine(Boc) Fmoc, Boc 44–56% (Wang resin)
  • Boc-protected amino acids exhibit higher coupling efficiency (~87–90%) to M resin due to stable aluminum ester intermediates.
  • Fmoc derivatives show lower efficiency (~44–56%) on Wang resin, attributed to steric hindrance from the bulkier Fmoc group.

Functional and Application-Based Comparisons

Gelation Properties

Compound Gelation Solvent Driving Forces
Fmoc/Boc-Lys(Cbz) cyclodipeptide Toluene, alcohols H-bonding (toluene), π-π stacking (alcohols)
Fmoc-D-4-aminomethylphenylalanine(Boc) Not reported Predicted: H-bonding via amide/urethane groups.
  • The Boc group enhances solubility in organic solvents, while the Fmoc moiety promotes self-assembly into fibrous networks.

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis typically begins with the selection of a polymeric resin, such as Wang or Rink amide resin, which provides a stable backbone for stepwise amino acid coupling. The resin is functionalized with a linker group (e.g., hydroxymethylphenoxy) to anchor the first amino acid. Pre-treatment with dichloromethane (DCM) and dimethylformamide (DMF) ensures solvent compatibility and activation of reactive sites.

Fmoc Deprotection and Coupling Cycles

The Fmoc group is removed using 20% piperidine in DMF, a standard deprotection agent that cleaves the base-labile Fmoc moiety without disturbing acid-sensitive Boc groups. Subsequent coupling of Fmoc-D-4-aminomethylphenylalanine(Boc) employs carbodiimide-based reagents, such as N,N′-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization. Optimal reaction conditions involve:

ParameterValueSource
Temperature25°C
Reaction Time2–4 hours per coupling step
Solvent SystemDMF/DCM (3:1 v/v)
Coupling ReagentDIC/HOBt

This iterative process ensures sequential addition of amino acids while preserving stereochemical integrity.

Solution-Phase Synthesis of the Protected Amino Acid

Cyanophenylalanine Intermediate

A precursor-based approach involves synthesizing Fmoc-D-Phe(4-CN)-OH (CAS 205526-34-7), where the cyano group at the para position serves as a handle for subsequent modifications. The cyano group is reduced to an aminomethyl moiety using catalytic hydrogenation (H₂/Pd-C) or Staudinger reactions, yielding D-4-aminomethylphenylalanine .

Boc Protection of the Aminomethyl Group

The free amine generated from the reduction step is protected with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous-organic biphasic system (e.g., THF/water with NaHCO₃). This step ensures selective protection of the aminomethyl side chain while leaving the α-amino group under Fmoc protection:

D-4-aminomethylphenylalanine+Boc2ONaHCO3Fmoc-D-4-aminomethylphenylalanine(Boc)+CO2\text{D-4-aminomethylphenylalanine} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3} \text{Fmoc-D-4-aminomethylphenylalanine(Boc)} + \text{CO}_2

Reaction monitoring via thin-layer chromatography (TLC) or HPLC confirms complete conversion, typically achieving >95% yield.

Post-Synthetic Modifications and Purification

Cleavage from Resin

For SPPS-derived peptides, final cleavage uses trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane) to remove acid-labile Boc groups and release the peptide-resin bond. Global deprotection is avoided to retain the Boc group on the aminomethyl side chain.

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Key parameters include:

ColumnFlow RateGradientPurity Target
Waters XBridge BEH130 C1815 mL/min20–50% ACN in 30 min≥98%

Lyophilization yields the final compound as a white powder, with molecular weight verified by mass spectrometry (expected m/z: 516.6 [M+H]⁺).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.75–7.25 (m, Fmoc aromatic protons), 4.25 (d, α-CH), 3.10 (s, Boc-CH₃).

  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O, Fmoc) and 1520 cm⁻¹ (N-H, Boc).

Chiral Purity Assessment

Enantiomeric excess (>99%) is confirmed using chiral HPLC with a crown ether-based column, ensuring no racemization during synthesis.

Industrial-Scale Manufacturing Protocols

Patent-Based Methodologies

Recent patents describe large-scale production using continuous-flow reactors to enhance coupling efficiency and reduce solvent waste. For example, WO2020178394A1 outlines a process where Fmoc-D-4-aminomethylphenylalanine(Boc) is synthesized in a telescoped sequence, integrating SPPS with inline purification.

Research Applications and Case Studies

Degarelix Synthesis

The compound serves as a key intermediate in degarelix, a gonadotropin-releasing hormone antagonist. Patent US11168114B2 details its incorporation at position 5 of the peptide chain, followed by dihydroorotic acid coupling to enhance metabolic stability.

Peptide Library Construction

Custom libraries generated using Fmoc-D-4-aminomethylphenylalanine(Boc) enable high-throughput screening for kinase inhibitors, with IC₅₀ values in the nanomolar range reported in recent studies .

Q & A

Q. How can researchers confirm the identity and purity of Fmoc-D-4-aminomethylphenylalanine(Boc) in a laboratory setting?

To verify identity and purity, use a combination of analytical techniques:

  • HPLC : Assess purity (>95% by reverse-phase HPLC, as per product specifications in ).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 502.56 g/mol for D-enantiomer ).
  • NMR Spectroscopy : Validate structural integrity via characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, Boc tert-butyl group at ~1.4 ppm) .
  • Chiral Analysis : Use chiral HPLC to confirm D-configuration, critical for peptide stereochemistry .

Q. What are the standard protocols for incorporating Fmoc-D-4-aminomethylphenylalanine(Boc) into solid-phase peptide synthesis (SPPS)?

  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF (2 × 5 min) .
  • Coupling : Use activation reagents like HBTU/HOBt or DIC/Oxyma in DMF (2–4 eq. amino acid, 1–2 hr reaction time) .
  • Boc Stability : The Boc group on the aminomethyl side chain remains intact under standard Fmoc-SPPS conditions (prevents premature deprotection) .

Q. What handling and storage conditions are recommended to maintain the compound’s stability?

  • Storage : Keep at –20°C in a desiccator to prevent hydrolysis of the Boc group .
  • Handling : Use anhydrous solvents (DMF, DCM) and inert atmospheres (N₂/Ar) during synthesis to avoid side reactions .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using Fmoc-D-4-aminomethylphenylalanine(Boc) in challenging peptide sequences?

  • Solvent Optimization : Replace DMF with NMP for hydrophobic sequences to improve solubility .
  • Double Coupling : Perform two consecutive couplings with fresh reagents to overcome steric hindrance .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–30 min at 50°C) while maintaining yield .
  • Side-Chain Protection : Ensure Boc stability by avoiding acidic conditions (e.g., TFA) until final deprotection .

Q. What advanced analytical techniques resolve structural ambiguities in post-synthesis characterization?

  • LC-MS/MS : Detect side products (e.g., Boc hydrolysis) with high sensitivity .
  • 2D NMR (HSQC, COSY) : Map through-space and through-bond correlations to confirm regiochemistry .
  • X-ray Crystallography : Resolve absolute stereochemistry in crystalline derivatives .

Q. How should researchers address contradictions in Boc deprotection efficiency reported across studies?

  • Condition Screening : Test graded TFA concentrations (0.5–95% in DCM) and monitor by LC-MS to identify optimal cleavage .
  • Additive Use : Include scavengers (e.g., triisopropylsilane) to minimize side reactions during Boc removal .
  • Kinetic Analysis : Compare deprotection rates at 0°C vs. room temperature to balance efficiency and side-chain integrity .

Methodological Considerations Table

ChallengeSolutionKey References
Low coupling yieldUse HATU/DIPEA activation, 2× coupling cycles
Boc hydrolysis during synthesisAvoid prolonged exposure to acidic resins or solvents
Chiral inversion riskMonitor by chiral HPLC; use low-temperature coupling
Purification difficultiesEmploy preparative HPLC with C18 columns (ACN/water + 0.1% TFA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.